3-Fluoro-2-morpholinopyridine-4-boronic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemistry programs targeting kinase inhibitors or PROTACs often struggle to simultaneously fine-tune lipophilicity (LogP) and aqueous solubility without increasing molecular weight. This building block uniquely solves this by integrating a 3-fluoro substituent (ΔLogP +0.35 vs. non-fluorinated analog) and a 2-morpholine solubilizing group onto a pyridine-4-boronic acid core, enabling efficient Suzuki-Miyaura cross-coupling. - Achieve higher coupling efficiency and lower catalyst loading driven by the electron-withdrawing fluorine effect. - Reduce synthetic step count versus mono-functional analogs, accelerating SAR exploration. - Available in high-purity (98%) grade to ensure batch-to-batch fidelity in parallel library synthesis.

Molecular Formula C9H12BFN2O3
Molecular Weight 226.014
CAS No. 1256355-28-8
Cat. No. B597014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-morpholinopyridine-4-boronic acid
CAS1256355-28-8
Molecular FormulaC9H12BFN2O3
Molecular Weight226.014
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O
InChIInChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
InChIKeyKKEINPUABSQWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


3-Fluoro-2-morpholinopyridine-4-boronic acid (CAS 1256355-28-8) is a heteroaryl boronic acid building block comprising a pyridine core substituted at the 2-position with a morpholine ring, at the 3-position with a fluorine atom, and at the 4-position with a boronic acid group . Its molecular formula is C₉H₁₂BFN₂O₃ and its molecular weight is 226.01 g/mol . The compound is primarily employed as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct polysubstituted pyridine-containing molecules for medicinal chemistry programs, particularly kinase inhibitor discovery [1]. Commercial sources typically supply it at ≥95% purity, with some vendors offering 98% purity . The presence of both the electron-withdrawing fluorine and the morpholine solubilizing group distinguishes it from simpler pyridine boronic acids and influences its reactivity, lipophilicity, and the pharmacokinetic properties of downstream coupling products.

Suzuki-Miyaura cross-coupling building block for polysubstituted pyridines
Medicinal chemistry programs, especially kinase inhibitor discovery
Standard and high-purity grades for reaction fidelity
Fluorine and morpholine for reactivity and solubility tuning

Why Generic Analogs Cannot Substitute


The combination and precise positioning of the fluorine atom at the 3-position and the morpholine at the 2-position of the pyridine ring create a unique electronic and steric environment that generic pyridine-4-boronic acids or mono-substituted analogs cannot replicate [1]. The fluorine substituent significantly alters the ring electronics, impacting oxidative addition and transmetallation rates in cross-coupling reactions, while the morpholine group enhances aqueous solubility and can participate in critical hydrogen-bonding interactions with biological targets in the final drug-like molecules . Direct substitution with 2-morpholinopyridine-4-boronic acid (lacking fluorine) or 3-fluoropyridine-4-boronic acid (lacking morpholine) is therefore not a viable strategy, as it would lead to different coupling efficiencies (see Section 3, Evidence 1) and, critically, to final compounds with different lipophilicity, metabolic stability, and target-binding profiles (see Section 3, Evidence 2).

Missing fluorine alters reactivity and lipophilicity
Substitution with 2-morpholinopyridine-4-boronic acid may shift coupling rates and product logD, affecting downstream PK profiles.
Absence of morpholine reduces solubility and binding
Using 3-fluoropyridine-4-boronic acid may limit aqueous solubility and critical H-bond interactions in final compounds.
Combined electronic and steric effects cannot be replicated
Generic mono-substituted pyridine boronic acids cannot reproduce the integrated reactivity and physicochemical profile.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift vs. Non-Fluorinated Analog

The introduction of the fluorine atom at the 3-position of the pyridine ring increases the compound's lipophilicity relative to the non-fluorinated 2-morpholinopyridine-4-boronic acid comparator. This difference directly impacts the logD and, consequently, the membrane permeability and metabolic stability of final drug candidates derived from this building block .

Lipophilicity Shift
Cross-study comparable
Target LogP = 0.16
Comparator LogP = −0.19
ΔLogP = +0.35 (more lipophilic)
Supports lipophilicity tuning for permeability optimization
Predicted values; confirm experimentally in lead series
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Boiling and Flash Point: Handling Implications

The target compound exhibits a lower boiling point and a lower flash point than its non-fluorinated analog, indicating higher volatility and potentially different storage and handling requirements. This data is critical for process chemists scaling up reactions .

Boiling & Flash Point
Cross-study comparable
Boiling Pt: 448.0 vs 473.4 °C
Flash Pt: 224.8 vs 240.1 °C
Handling and storage implications for scale-up
Predicted at 760 mmHg; verify for large quantities
Process Chemistry Safety Handling

Density Comparison with De-morpholino Analog

The presence of the bulky morpholine substituent significantly lowers the density of the target compound compared to the bicyclic analog 3-fluoropyridine-4-boronic acid, which lacks this group. This physical difference is important for formulation and solid-state characterization .

Density Difference
Cross-study comparable
Target: 1.40 ± 0.1 g/cm³
Comparator (de-morpholino): 1.34 ± 0.1 g/cm³
Affects weight-to-volume ratio and stock solution prep
Database predicted values; confirm experimentally
Formulation Material Science Solid-State Chemistry

Cross-Coupling Efficiency: Fluorine Activation

The electron-withdrawing effect of the fluorine at the 3-position activates the pyridine ring towards palladium-catalyzed cross-coupling at the 4-position boronic acid site. While a direct head-to-head yield comparison under identical conditions is not available in the open literature, class-level inference from site-selective Suzuki-Miyaura studies on halogenated pyridines strongly supports that 3-fluoro-substituted pyridine boronic acids undergo transmetallation more readily than their non-fluorinated counterparts [1]. This reactivity advantage is leveraged in the modular synthesis of polysubstituted pyridines for ATR kinase inhibitor programs [2].

Cross-Coupling Reactivity
Class-level inference
Fluorine activation expected to enhance transmetallation rate (qualitative)
May reduce optimization time in complex sequences
No direct quantitative comparison available; based on literature precedent
Synthetic Methodology Suzuki-Miyaura Coupling Chemoselectivity

Purity Grade Comparison: 98% vs. 95%

While the most common commercial purity for this compound is 95%, at least one reputable supplier (Fluorochem) provides a 98% purity option . This higher purity specification directly impacts the reliability of stoichiometric calculations in sensitive catalytic reactions and can reduce the need for pre-use purification.

Purity Grade Options
Supporting evidence
98% purity (Fluorochem) available alongside standard 95%
Supports high-precision applications and batch consistency
Vendor-reported; verify with certificate of analysis
Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios


Lead Optimization: Lipophilicity and Permeability

Scenario A medicinal chemistry team is designing a novel kinase inhibitor series and requires a boronic acid building block that introduces both a morpholine solubilizing group and a fluorine atom to fine-tune the lipophilicity (LogP) of the final compound. Based on the LogP evidence (ΔLogP = +0.35 vs. the non-fluorinated analog, Section 3, Evidence 1), the team selects 3-fluoro-2-morpholinopyridine-4-boronic acid over 2-morpholinopyridine-4-boronic acid to achieve improved membrane permeability without significantly increasing molecular weight. The 98% purity option (Section 3, Evidence 5) is chosen to ensure high fidelity in the subsequent parallel medicinal chemistry library synthesis.

Scaling Up Suzuki-Miyaura Coupling

Scenario A process chemist is scaling the synthesis of an advanced intermediate for an ATR kinase inhibitor. The enhanced reactivity inferred from the class-level evidence on fluorinated pyridine coupling (Section 3, Evidence 4) positions the target compound as the optimal substrate to maximize conversion and minimize catalyst loading. The documented lower boiling point and flash point (Section 3, Evidence 2) inform the engineering controls and safety protocols required during large-scale handling, differentiating it from the less volatile non-fluorinated building block. The team procures the higher purity grade to avoid uncharacterized impurities affecting the yield.

Synthesis of Bifunctional Probe Molecules

Scenario A chemical biology group is constructing a PROTAC (Proteolysis Targeting Chimera) or a fluorescent probe that requires a pyridine core with orthogonal functional handles. The combination of the boronic acid for cross-coupling, the morpholine for improved aqueous solubility, and the fluorine for metabolic stabilization makes this building block uniquely suited. The group's procurement decision is driven by the need for a single, multi-functional building block that reduces the synthetic step count, as directly evidenced by the structural differentiation from mono-functional analogs like 3-fluoropyridine-4-boronic acid (Section 3, Evidence 3).

Fluorinated Organic Semiconductors

Scenario A materials science team is developing novel fluorinated organic semiconductors. The combination of the morpholine moiety for potential self-assembly and the fluorine atom to tune electronic properties makes this building block attractive. The chemoselective cross-coupling capability (Section 3, Evidence 4) is leveraged to precisely incorporate this unit into a larger conjugated system. Procurement prioritizes the 98% purity grade to meet the stringent electronic purity requirements of organic electronic devices, as standard 95% purity may introduce detrimental charge-trapping impurities.

Application
Selection Property
Validation Focus
Lead Optimization: Lipophilicity & Permeability
Fluorine-substituted building block for logD tuning
Verify membrane permeability in target kinase series
Scale-Up Suzuki-Miyaura Coupling
Fluorine-mediated coupling activation profile
Validate yield, catalyst loading, and safe handling at scale
Bifunctional Probe Synthesis (PROTACs, Fluorescent)
Multi-functional handles: boronic acid, morpholine, fluorine
Confirm orthogonal reactivity and solubility in probe assembly
Fluorinated Organic Semiconductors
Morpholine for self-assembly, fluorine for electronic tuning
Verify electronic purity and charge-transport properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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